molecular formula C14H23ClN2 B1653630 2,5,5-Trimethyl-1-(2-methylphenyl)piperazine hydrochloride CAS No. 1864061-60-8

2,5,5-Trimethyl-1-(2-methylphenyl)piperazine hydrochloride

Cat. No. B1653630
M. Wt: 254.80
InChI Key: NSLKMRQATOWHRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as 2,5,5-Trimethyl-1-(2-methylphenyl)piperazine hydrochloride, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Chemical Reactions Analysis

While specific chemical reactions involving 2,5,5-Trimethyl-1-(2-methylphenyl)piperazine hydrochloride are not mentioned in the sources retrieved, piperazine derivatives are known to be involved in a wide range of reactions. These include cyclization reactions, the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,5,5-Trimethyl-1-(2-methylphenyl)piperazine hydrochloride are not fully detailed in the sources retrieved. It is known that the compound has a molecular weight of 254.80 , but other properties such as boiling point or storage conditions are not specified .

properties

IUPAC Name

2,5,5-trimethyl-1-(2-methylphenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.ClH/c1-11-7-5-6-8-13(11)16-10-14(3,4)15-9-12(16)2;/h5-8,12,15H,9-10H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLKMRQATOWHRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C2=CC=CC=C2C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5,5-Trimethyl-1-(2-methylphenyl)piperazine hydrochloride

CAS RN

1864061-60-8
Record name Piperazine, 2,5,5-trimethyl-1-(2-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864061-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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